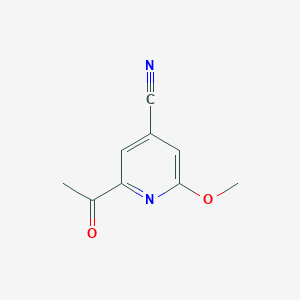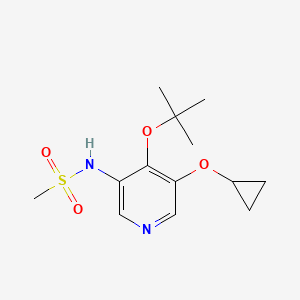
2-Acetyl-6-methoxyisonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-6-methoxyisonicotinonitrile is an organic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol This compound is characterized by the presence of an acetyl group, a methoxy group, and an isonicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-methoxyisonicotinonitrile typically involves the reaction of 2-methoxynaphthalene with acetyl chloride in the presence of aluminum chloride as a catalyst . The reaction is carried out in an organic solvent, such as nitrobenzene, at a controlled temperature of around 40°C for 10-30 hours . This method ensures high conversion rates and selectivity for the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-6-methoxyisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Acetyl-6-methoxyisonicotinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Acetyl-6-methoxyisonicotinonitrile involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The nitrile group can undergo hydrolysis or reduction, leading to the formation of active metabolites that exert biological effects. The compound’s mechanism of action is influenced by its ability to modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
2-Acetyl-6-methoxynaphthalene: Shares structural similarities but differs in the presence of the isonicotinonitrile moiety.
6-Methoxy-2-naphthylpropanamide derivatives:
Uniqueness: 2-Acetyl-6-methoxyisonicotinonitrile is unique due to the presence of the isonicotinonitrile group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and enhances its versatility in various applications.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-acetyl-6-methoxypyridine-4-carbonitrile |
InChI |
InChI=1S/C9H8N2O2/c1-6(12)8-3-7(5-10)4-9(11-8)13-2/h3-4H,1-2H3 |
InChI Key |
BZQJSZDUUOLVDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















